molecular formula C12H4Cl4O2 B3066191 1,2,4,7-Tetrachlorodibenzo-P-dioxin CAS No. 71669-28-8

1,2,4,7-Tetrachlorodibenzo-P-dioxin

Cat. No. B3066191
CAS RN: 71669-28-8
M. Wt: 322 g/mol
InChI Key: SMPHQCMJQUBTFZ-UHFFFAOYSA-N
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Description

1,2,4,7-Tetrachlorodibenzo-P-dioxin is a highly distributed environmental contaminant . It is released by industrial activities and can act as a reproductive toxicant and endocrine disruptor in all vertebrates . It is also known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .


Synthesis Analysis

Dioxins and furans are the most notorious class of organochlorine toxicants in the environmental system. They are produced as a result of human activities like the backyard burning of trash . Natural processes like forest fires also produce these compounds .


Molecular Structure Analysis

The molecular structure of 1,2,4,7-Tetrachlorodibenzo-P-dioxin is similar to that of 2,3,7,8-Tetrachlorodibenzo-p-dioxin . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Dioxins, furans, and their analogues have received increased scientific interest in pollution and toxicology research due to their recalcitrant nature in the environment, bioaccumulation in lipids of cells of animals, and their general toxicities .


Physical And Chemical Properties Analysis

1,2,4,7-Tetrachlorodibenzo-P-dioxin is a colorless solid with no distinguishable odor at room temperature . It has a molar mass of 321.96 g·mol −1, a density of 1.8 g/cm 3, a melting point of 305°C, a solubility in water of 0.2 μg/L, and a log P of 6.8 .

Scientific Research Applications

Carcinogenic and Health Impact Studies

1,2,4,7-Tetrachlorodibenzo-P-dioxin (TCDD) has been extensively studied for its carcinogenic effects and overall health impacts. One significant study found that high TCDD exposure results in an excess of all cancers combined, particularly in the highest exposed workers. This was determined through cohort mortality analyses involving chemical workers, indicating a positive linear trend in Standardized Mortality Ratios (SMRs) for all cancers combined and specifically for lung cancer with increasing exposure (Steenland, Piacitelli, Deddens, Fingerhut, & Chang, 1999).

Mutagenic and Genotoxic Effects

Another area of research has focused on the mutagenic and genotoxic effects of TCDD. The compound's severe adverse health effects have led to extensive research, especially due to its use in 'Agent Orange' during the Vietnam War. This review highlights the current understanding of the mutagenic and genotoxic effects of TCDD (Giri, 1986).

Environmental Contamination Studies

TCDD's environmental impact has also been a major research topic. A study measuring TCDD levels in adipose tissue of exposed and control persons in Missouri indicated significantly higher levels in the exposed group, providing a better index of exposure for evaluating health effects (Patterson et al., 1986). Additionally, efforts to identify TCDD in the environment due to the use of certain herbicides have been undertaken, highlighting the compound's potential for environmental accumulation (Shadoff, Hummel, Lamparski, & Davidson, 1977).

Analytical and Bioassay Techniques

Significant advancements have been made in developing analytical and bioassay techniques for detecting TCDD and assessing its toxicological impact. A study presents a rapid cleanup procedure and bioassay for determining TCDD toxicity equivalents in environmental samples, which offers a cost-effective alternative to chemical analysis for large-scale environmental monitoring (Schwirzer et al., 1998).

Mechanism of Action

The mechanism of action of 1,2,4,7-Tetrachlorodibenzo-P-dioxin involves the activation of the aryl hydrocarbon receptor .

Safety and Hazards

Exposure to 1,2,4,7-Tetrachlorodibenzo-P-dioxin can cause serious eye irritation, drowsiness, dizziness, and may damage fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .

properties

IUPAC Name

1,2,4,7-tetrachlorodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-8-9(3-5)18-11-7(15)4-6(14)10(16)12(11)17-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPHQCMJQUBTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073623
Record name 1,2,4,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,7-Tetrachlorodibenzo-P-dioxin

CAS RN

71669-28-8
Record name 1,2,4,7-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,7-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,7-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DHU4A3EL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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